5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide
Description
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydrazinecarbonyl group attached to an imidazole ring, which is further substituted with a methyl group and a carboxamide group.
Properties
IUPAC Name |
4-(hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-8-5(12)3-4(6(13)11-7)10-2-9-3/h2H,7H2,1H3,(H,8,12)(H,9,10)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTBQUUIFKNKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406073 | |
| Record name | 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627470-09-1 | |
| Record name | 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One common method includes the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for its efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave heating to reduce reaction times and increase yields .
Chemical Reactions Analysis
Types of Reactions
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinecarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the suppression of cancer cell growth . Its hydrazinecarbonyl group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydrazinecarbonyl)pentanoate: This compound shares the hydrazinecarbonyl group but differs in its overall structure and applications.
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide: Another compound with a hydrazinecarbonyl group, used in different research contexts.
Uniqueness
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic applications, particularly in cancer research .
Biological Activity
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 183.17 g/mol. Its structure features an imidazole ring with hydrazine and carboxamide functional groups, which are pivotal for its biological interactions. The presence of these functional groups enhances its reactivity and potential as a pharmaceutical agent.
Research indicates that 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide primarily functions through the inhibition of specific enzymes involved in cellular processes. Notably, it has been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. By disrupting the interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75, this compound effectively prevents viral replication in vitro.
Antiviral Properties
The antiviral activity of 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide has been a focal point in studies aimed at combating HIV. The compound's ability to inhibit HIV integrase suggests potential as an antiviral agent, with ongoing research needed to fully elucidate its mechanisms and efficacy.
Anticancer Potential
In addition to its antiviral properties, this compound exhibits promising anticancer activity. Imidazole derivatives are known for their antiproliferative effects against various cancer cell lines. Studies have indicated that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide may also possess these properties .
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide | C12H13N5O2 | HIV Integrase Inhibitor |
| 5-Aminoimidazole-4-carboxamide | C4H6N4O | Metabolite; potential anticancer activity |
| 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | C6H9N5O2 | Similar biological targets |
This table illustrates how variations in structure can influence biological activity, with 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide showing unique potential in inhibiting viral replication and possibly exhibiting anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives:
- Antiviral Activity Study : A study demonstrated that derivatives similar to 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide effectively inhibited the binding of HIV integrase to LEDGF/p75, underscoring their potential as antiviral agents.
- Anticancer Activity Research : Research on imidazole-based compounds has shown significant cytotoxicity against various cancer cell lines, with mechanisms involving increased reactive oxygen species (ROS) levels leading to apoptosis .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound have revealed its role in suppressing specific pathways critical for cancer cell growth, suggesting further therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
